N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide

Description

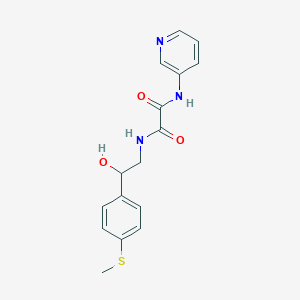

This oxalamide derivative features a unique structure with two key moieties:

- N1-substituent: A 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group, combining a hydroxyl group, a methylthio (-SMe) aromatic ring, and an ethyl linker.

- N2-substituent: A pyridin-3-yl group, introducing a nitrogen-containing heterocycle.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-23-13-6-4-11(5-7-13)14(20)10-18-15(21)16(22)19-12-3-2-8-17-9-12/h2-9,14,20H,10H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXGBGHPYOABMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves a multi-step process. A general synthetic route starts with the preparation of the 2-hydroxy-2-(4-(methylthio)phenyl)ethyl intermediate, which is then reacted with pyridin-3-yl oxalyl chloride in the presence of a base, such as triethylamine, to yield the target compound. The reaction is carried out under anhydrous conditions to prevent hydrolysis of reactive intermediates.

Industrial production methods: : Scaling up the production to an industrial level demands optimization of the synthetic route for yield and cost efficiency. Continuous flow synthesis methods could be employed, leveraging automation to maintain reaction conditions precisely and minimize by-products.

Types of reactions

Oxidation: : The methylthio group in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: : The oxalamide moiety can be reduced to the corresponding amine derivatives.

Substitution: : The hydroxy and methylthio groups can participate in nucleophilic substitution reactions.

Common reagents and conditions

Oxidation: : Use of hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild acidic conditions.

Reduction: : Employing reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophiles like amines or thiols under basic or neutral conditions.

Major products formed

Oxidation: sulfoxides or sulfones.

Reduction: amines.

Substitution: substituted hydroxy and methylthio derivatives.

Scientific Research Applications

Chemistry: : As a building block for more complex molecular structures, it finds use in synthetic organic chemistry for creating advanced materials. Biology : Research indicates its potential in interacting with specific enzymes, influencing biological pathways. Medicine Industry : Utilized in the development of specialty chemicals with desired properties for various applications.

Mechanism of Action

The biological activity of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is attributed to its ability to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electronic effects. These interactions can modulate enzyme activity, receptor binding, or ion channel functions, influencing cellular pathways.

Similar Compounds

N1-(2-hydroxy-2-(4-fluorophenyl)ethyl)-N2-(pyridin-3-yl)oxalamide.

N1-(2-hydroxy-2-(4-(methoxy)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide.

Comparison: : Compared to its analogs, the presence of the methylthio group in this compound offers unique electronic and steric properties, potentially leading to distinct biological and chemical behaviors. This uniqueness makes it a valuable subject of study for specific applications where these properties are advantageous.

This intricate compound holds much promise in various domains, signifying its importance in ongoing scientific explorations.

Biological Activity

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxalamide moiety, a hydroxyl group, and a methylthio-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 362.45 g/mol. The presence of these functional groups suggests potential interactions with various biological macromolecules, including proteins and enzymes.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The oxalamide structure is known for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar oxalamide compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| Oxalamide Derivative A | E. coli, S. aureus | |

| Oxalamide Derivative B | P. aeruginosa |

Anti-inflammatory Effects

In vitro studies have demonstrated that certain oxalamides can reduce the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests potential applications in treating inflammatory conditions.

Case Studies

- Anticancer Activity : A study explored the effects of oxalamide derivatives on cancer cell lines, revealing that they induced apoptosis in certain types of cancer cells through the modulation of apoptotic pathways.

- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of similar compounds in models of neurodegeneration, showing a reduction in oxidative stress markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Molecular Properties

The following table compares the target compound with key analogues from the evidence:

Key Observations:

- Hydrophilicity : The target compound’s hydroxyl group may enhance solubility compared to methoxy or methylthio substituents in analogues like S336 or .

- Aromatic Interactions : The pyridin-3-yl group (target) vs. pyridin-2-yl (S336) may alter receptor binding specificity in umami taste modulation or enzyme inhibition .

- Steric Effects : Bulky substituents (e.g., sulfonamide-piperidine in ) reduce synthetic yields (e.g., 35–52% in ) compared to simpler derivatives.

Umami Agonist Activity

- S336 (Savorymyx® UM33) : A high-potency umami agonist with EC50 values in low micromolar ranges, validated via hTAS1R1/hTAS1R3 receptor assays. Its dimethoxybenzyl group optimizes receptor interaction .

Therapeutic Potential

- Enzyme Inhibitors : Compounds like N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c, ) show activity in kinase inhibition (e.g., Regorafenib analogues), suggesting oxalamides’ versatility in drug design.

- Target Compound : The pyridin-3-yl group may confer selectivity for kinases or cytochrome P450 isoforms, though this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.